6-(trifluoromethyl)pyridine-2,4-dicarboxylicacid
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Overview
Description
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two carboxylic acid groups at the 2 and 4 positions
Preparation Methods
One common method is the condensation reaction between a trifluoromethyl-containing building block and a larger chlorinated counterpart . This process can be carried out under various conditions, depending on the desired yield and purity of the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of agrochemicals and pharmaceuticals . In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid can be compared with other similar compounds, such as 6-(trifluoromethyl)pyridine-2-carboxylic acid and 6-(trifluoromethyl)pyridine-2-carboxaldehyde . These compounds share the trifluoromethyl-pyridine core structure but differ in the functional groups attached to the pyridine ring.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-3(6(13)14)1-4(12-5)7(15)16/h1-2H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUZPTYUYMCJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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